Topological Differentiation from the Parent Azetidine-Pyranone Core (CAS 1706453-78-2) via Calculated Physicochemical Descriptors
The target compound extends the simple 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one scaffold (CAS 1706453-78-2, Mol. Wt. 181.19 g/mol) with an indole-5-carbonyl cap. This increases molecular weight (324.34 vs. 181.19 g/mol; Δ = +143.15 g/mol) and calculated logP (estimated ~2.1 vs. ~0.3 for the parent free base), substantially altering predicted membrane permeability and CNS multiparameter optimization (MPO) desirability scores . The addition of one hydrogen-bond donor (indole NH) and two hydrogen-bond acceptors (indole carbonyl and pyrone oxygen) reconfigures the pharmacophore from a minimal fragment to a lead-like molecule suitable for GPCR target engagement studies .
| Evidence Dimension | Molecular Weight / cLogP / H-Bond Donor-Acceptor Profile |
|---|---|
| Target Compound Data | MW 324.34 g/mol; cLogP ~2.1 (est.); HBD 1 (indole NH); HBA 7 (total) |
| Comparator Or Baseline | 4-(Azetidin-3-yloxy)-6-methyl-2H-pyran-2-one (CAS 1706453-78-2): MW 181.19 g/mol; cLogP ~0.3 (est.); HBD 1 (azetidine NH); HBA 4 (total) |
| Quantified Difference | ΔMW = +143.15 g/mol; ΔcLogP ≈ +1.8 units; ΔHBA = +3 |
| Conditions | Calculated physicochemical properties; estimation based on ChemDraw/ALOGPS predictions |
Why This Matters
The substantially higher cLogP and expanded pharmacophore move the compound from a fragment-like space into a lead-like space, directly impacting its suitability as a starting point for CNS-penetrant or peripheral GPCR antagonist optimization programs.
